molecular formula C23H28N4O5 B303614 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B303614
M. Wt: 440.5 g/mol
InChI Key: LSUOSJKDWHHFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a quinoline core, a morpholine ring, and a trimethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure.

    Morpholine-Containing Compounds: Molecules that include a morpholine ring.

    Trimethoxyphenyl Derivatives: Compounds with a trimethoxyphenyl group.

Uniqueness

What sets 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE apart is its unique combination of these structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

IUPAC Name

2-amino-1-morpholin-4-yl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O5/c1-29-18-11-14(12-19(30-2)22(18)31-3)20-15(13-24)23(25)27(26-7-9-32-10-8-26)16-5-4-6-17(28)21(16)20/h11-12,20H,4-10,25H2,1-3H3

InChI Key

LSUOSJKDWHHFJY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(N(C3=C2C(=O)CCC3)N4CCOCC4)N)C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(N(C3=C2C(=O)CCC3)N4CCOCC4)N)C#N

Origin of Product

United States

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